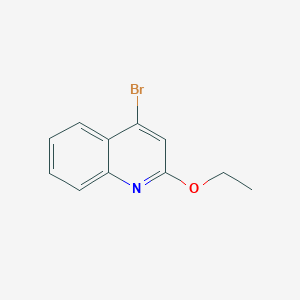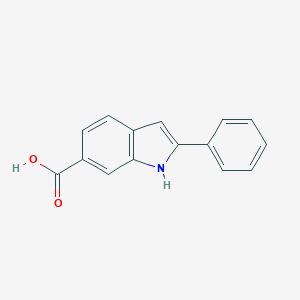![molecular formula C16H17N3O3 B494316 4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B494316.png)
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-methyl group and a 4-nitrophenylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide typically involves the reaction of 4-nitroaniline with (benzamidomethyl)triethylammonium chloride in an aqueous medium . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The low reactivity of 4-nitroaniline due to the presence of the nitro group in the para position is overcome by using an excess of (benzamidomethyl)triethylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 4-methyl-N-{2-[(4-aminophenyl)amino]ethyl}benzamide.
Substitution: Electrophilic substitution can lead to various substituted benzamide derivatives depending on the reagents used.
科学的研究の応用
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may inhibit enzymes or bind to receptors, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
4-methyl-N-{2-[(4-aminophenyl)amino]ethyl}benzamide: Formed by the reduction of the nitro group.
N-(4-methylphenyl)-4-nitrobenzamide: Similar structure but lacks the aminoethyl group.
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}thiophene: Contains a thiophene ring instead of a benzamide core.
Uniqueness
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a nitrophenylaminoethyl group makes it a versatile compound for various applications.
特性
分子式 |
C16H17N3O3 |
|---|---|
分子量 |
299.32g/mol |
IUPAC名 |
4-methyl-N-[2-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H17N3O3/c1-12-2-4-13(5-3-12)16(20)18-11-10-17-14-6-8-15(9-7-14)19(21)22/h2-9,17H,10-11H2,1H3,(H,18,20) |
InChIキー |
QKYBRONHXWDAAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















